(4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-methylphenyl)triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-16-7-9-18(10-8-16)25-15-19(21-22-25)20(26)24-13-11-23(12-14-24)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPZGYFZKOQKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with indole and triazole moieties have been found to bind with high affinity to multiple receptors, suggesting a broad-spectrum biological activity.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a broad range of biological activities.
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of the phenylpiperazine and triazole moieties.
Biological Activity
The compound (4-phenylpiperazin-1-yl)(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanone (CAS Number: 951611-32-8) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure includes a piperazine moiety, which is commonly associated with various pharmacological effects, particularly in the central nervous system (CNS) domain. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 347.4 g/mol. The structure features a triazole ring and a piperazine ring , which are known for their roles in modulating biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 951611-32-8 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine and tolyl derivatives. The synthetic route may include:
- Formation of the Piperazine Intermediate: Reaction of 4-phenylpiperazine with appropriate alkylating agents.
- Coupling with Triazole Derivatives: The intermediate is reacted with triazole precursors under basic conditions to yield the final product.
Research indicates that compounds containing piperazine and triazole structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions can influence mood regulation, anxiety levels, and other CNS-related functions.
Antimicrobial Activity
Preliminary studies suggest that derivatives of piperazine exhibit antimicrobial properties. The presence of the triazole ring may enhance this activity against bacteria and fungi due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Potential
Recent investigations into similar compounds have revealed significant anticancer properties. For example, derivatives featuring triazole structures have shown promising results in inhibiting tumor cell proliferation in various cancer cell lines (e.g., A549 lung cancer cells).
| Compound Name | Activity Type | IC50 Value (µM) |
|---|---|---|
| 5-(2-hydroxyethyl)-1-(naphthalen-1-yl)-... | Anticancer | 49.85 |
| 3-(4-chlorophenoxy)-2-hydroxypropyl... | Autophagy induction | 0.95 |
| 5-(2-aminoethyl)-1-(phenyl)-... | Inhibition of proliferative signaling | 25 |
Neuropharmacological Effects
The piperazine moiety is well-documented for its neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds similar to this compound have been shown to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity Study: A recent study evaluated a series of triazole derivatives for their cytotoxic effects against A549 cell lines. Results indicated that specific substitutions on the triazole ring significantly enhanced anticancer efficacy.
- Neurotransmitter Interaction Study: Research focusing on piperazine derivatives demonstrated their ability to bind to serotonin receptors, influencing neurotransmitter release and potentially providing therapeutic benefits for anxiety-related disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Variations in Piperazine and Triazole Substituents
Table 1: Key Structural Analogs and Their Properties
Key Structural and Functional Differences
Triazole Substituents :
- The target compound’s p-tolyl group on the triazole () contrasts with benzyl (), 3-nitrophenyl (), or pyrrole-substituted analogs (). The electron-donating methyl group in p-tolyl may enhance metabolic stability compared to electron-withdrawing nitro groups .
- Hybrid compounds with nitroimidazole-piperazinyl-triazole motifs () demonstrate increased structural complexity and antiproliferative activity, though synthetic yields (e.g., 92% for compound 11e) are comparable to simpler analogs .
Piperazine/Phenyl Modifications: Substituents on the piperazine ring significantly influence physicochemical properties. For example, 3-methoxy-4-nitrophenyl in compound 12 () reduces solubility due to nitro groups but may enhance reactivity for further derivatization . Replacement of piperazine with aminopiperidine () led to discontinuation of a related compound, possibly due to synthetic challenges or instability .
Methanone Bridge Variations: Compounds with morpholino or benzoylpiperidine groups () instead of phenylpiperazine show altered conformational flexibility, impacting binding affinity to targets like tubulin .
Physicochemical and Spectral Comparisons
- Melting Points: Analogs with nitro groups (e.g., compound 12: 185–187°C) exhibit higher melting points than non-polar derivatives, likely due to increased crystallinity from nitro-phenyl interactions .
- Synthetic Yields : Triazole-containing compounds synthesized via copper-catalyzed azide-alkyne cycloaddition (Click chemistry) generally achieve high yields (e.g., 80–98% in ), whereas multi-step syntheses (e.g., compound 15 in ) require optimization to maintain efficiency .
- Spectroscopic Validation : IR and NMR data for analogs () confirm the integrity of the triazole-piperazine scaffold, with characteristic peaks for C=O (1650–1700 cm⁻¹ in IR) and aromatic protons (δ 7.0–8.5 ppm in ¹H NMR) .
Q & A
Advanced Research Question
- Piperazine Modifications : Substituting the phenyl group with electron-withdrawing groups (e.g., nitro) enhances receptor binding affinity in related compounds, as seen in antipsychotic analogs .
- Triazole Modifications : Adding hydrophobic substituents (e.g., p-tolyl) improves metabolic stability by reducing CYP450-mediated oxidation .
Methodology : - Conduct SAR studies using libraries of analogs with systematic substitutions.
- Evaluate bioactivity via in vitro assays (e.g., enzyme inhibition, receptor binding) and correlate with computational docking results .
What advanced spectroscopic and crystallographic techniques are recommended for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the triazole ring and piperazine connectivity. Key signals:
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding with solvent molecules) .
Data Interpretation Tip : Compare experimental spectra with simulated data from DFT calculations to validate assignments .
How can researchers resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Contradictions may arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration) .
- Compound Degradation : Hydrolysis of the methanone group under acidic/basic conditions, leading to inactive metabolites .
Resolution Strategies : - Standardize assay protocols (e.g., ISO guidelines) and validate compound stability via HPLC-MS before testing.
- Perform meta-analyses of published data to identify confounding variables .
What computational methods are used to model intermolecular interactions of this compound?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict binding modes to biological targets (e.g., serotonin receptors) using force fields like AMBER or CHARMM .
- Quantum Mechanical (QM) Calculations : Analyze electron density maps to identify key interaction sites (e.g., triazole nitrogen lone pairs) .
Case Study : MD simulations of similar triazole-piperazine hybrids revealed stable π-π stacking with aromatic residues in receptor binding pockets .
What are the stability considerations for this compound under different storage conditions?
Basic Research Question
- Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials to prevent photolysis .
- Hydrolytic Stability : Susceptible to hydrolysis in aqueous buffers (pH < 5 or > 9). Use lyophilized forms for long-term storage .
Analytical Validation : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and track loss of parent peak area over time .
How does the compound’s logP value influence its pharmacokinetic properties?
Advanced Research Question
- logP Calculation : Predicted logP ≈ 3.2 (via ChemDraw), indicating moderate lipophilicity.
- Impact on ADME :
- Absorption : High passive diffusion across intestinal membranes.
- Metabolism : Susceptible to hepatic oxidation; introduce fluorine substituents to reduce clearance .
Experimental Validation : Measure logP experimentally using shake-flask method (octanol/water partition) and compare with in silico predictions .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced Research Question
- Key Challenges :
- Low yields in CuAAC step due to copper catalyst toxicity.
- Purification difficulties from regioisomeric byproducts .
Solutions :
- Replace Cu(I) with Ru-based catalysts for regioselective triazole formation.
- Optimize flash chromatography conditions or switch to preparative HPLC for bulk purification .
How can researchers validate target engagement in cellular assays?
Basic Research Question
- Fluorescence Polarization : Use labeled analogs to measure binding to purified receptors.
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
Controls : Include inactive analogs (e.g., methanone replaced with methylene) to rule out off-target effects .
What are the ethical and regulatory considerations for in vivo studies with this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
